

2-Chloro-1-fluoro-3-methoxybenzene CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1-fluoro-3-methoxybenzene

Cat. No.: B1593018

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An In-Depth Technical Guide to **2-Chloro-1-fluoro-3-methoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of halogenated and methoxy-substituted aromatic compounds is paramount. **2-Chloro-1-fluoro-3-methoxybenzene**, also known by its synonym 2-Chloro-3-fluoroanisole, has emerged as a critical building block. Its unique substitution pattern—featuring a chloro, a fluoro, and a methoxy group on the benzene ring—provides a versatile platform for constructing complex molecular architectures. The presence of these distinct functional groups allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step synthetic pathways. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications and handling.

The Chemical Abstracts Service (CAS) has assigned the number 446-60-6 to **2-Chloro-1-fluoro-3-methoxybenzene**.^{[1][2]}

Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The properties of **2-Chloro-1-fluoro-3-methoxybenzene** are summarized in the table below.

Property	Value	Source(s)
CAS Number	446-60-6	[1] [2]
Molecular Formula	C ₇ H ₆ ClFO	[1] [2]
Molecular Weight	160.57 g/mol	[1]
IUPAC Name	2-Chloro-1-fluoro-3-methoxybenzene	N/A
Synonyms	2-Chloro-3-fluoroanisole	[2]
Appearance	Colorless to pale yellow liquid	
SMILES	COc1c(F)cc(Cl)cc1	N/A
InChI Key	QASFEHCRPLPGES-UHFFFAOYSA-N	

The unique arrangement of the chloro, fluoro, and methoxy groups on the benzene ring dictates its reactivity and potential for selective functionalization. The fluorine and chlorine atoms offer distinct handles for cross-coupling reactions, while the methoxy group influences the electronic properties of the ring and can be a site for further modification.

Synthesis and Reaction Pathways

The synthesis of **2-Chloro-1-fluoro-3-methoxybenzene** and related fluoroanisoles often involves multi-step sequences starting from readily available precursors. One common strategy involves the diazotization of a corresponding aniline, followed by a substitution reaction. For instance, a general approach for synthesizing fluoroanisoles from fluoroanilines involves the

formation of a diazonium salt, which then undergoes nucleophilic substitution with a methoxy group, followed by reductive removal of the diazonium group.[3]

A more specific synthetic route can be envisioned starting from 2-chloro-3-fluoroaniline. This intermediate can be prepared through the chlorination of 3-fluoronitrobenzene, followed by the reduction of the nitro group.[4] The resulting aniline can then be converted to the target methoxybenzene derivative.

Caption: A plausible synthetic pathway to **2-Chloro-1-fluoro-3-methoxybenzene**.

Applications in Drug Discovery and Agrochemical Synthesis

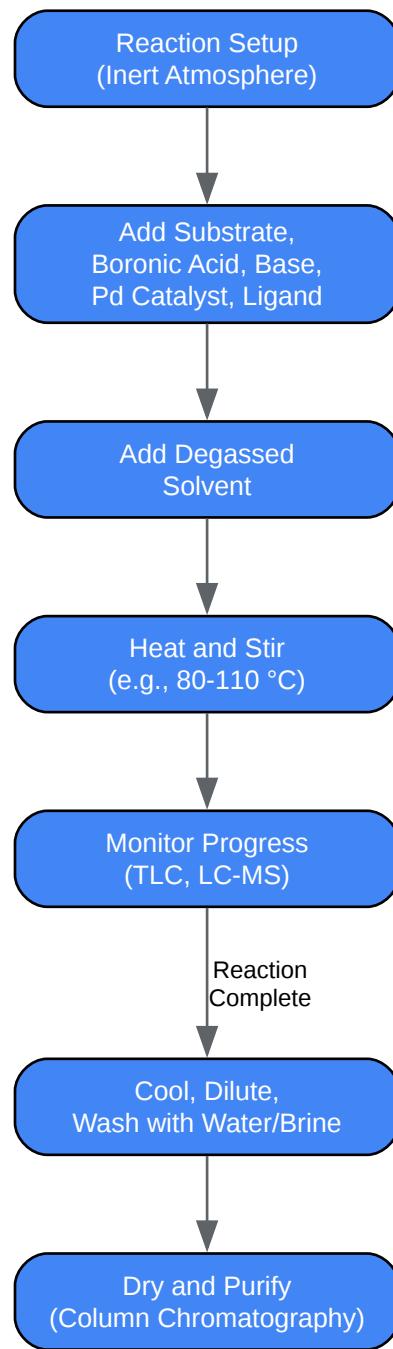
The true value of **2-Chloro-1-fluoro-3-methoxybenzene** lies in its application as a versatile intermediate. The distinct electronic environments of the C-Cl and C-F bonds, coupled with the directing effects of the methoxy group, allow for regioselective functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Aryl chlorides, while generally less reactive than bromides or iodides, can be effectively coupled using modern, highly active catalyst systems.[5] The presence of both chloro and fluoro substituents on the benzene ring of **2-Chloro-1-fluoro-3-methoxybenzene** opens up possibilities for selective coupling, as the C-Cl bond is typically more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bond.

This selectivity allows for the introduction of an aryl, heteroaryl, or vinyl group at the 2-position, leaving the fluorine atom intact for potential subsequent transformations or as a key pharmacophore in the final molecule. The judicious placement of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.

Workflow for a Typical Suzuki-Miyaura Coupling



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Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of **2-Chloro-1-fluoro-3-methoxybenzene** with an arylboronic acid. This protocol is based on established methods for sterically hindered or deactivated aryl chlorides and serves as a starting point for optimization.[5][6][7]

Materials:

- **2-Chloro-1-fluoro-3-methoxybenzene** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4 , 2.0 equiv)
- Anhydrous, degassed toluene
- Degassed water

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Chloro-1-fluoro-3-methoxybenzene**, the arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.
- Evacuate and backfill the flask with the inert gas three times.
- Add anhydrous, degassed toluene and degassed water (e.g., a 10:1 ratio of toluene to water) via syringe.
- Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling **2-Chloro-1-fluoro-3-methoxybenzene** and its derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for **2-Chloro-1-fluoro-3-methoxybenzene** are not consistently available across all sources, related compounds such as 2-chloro-1-fluoro-4-methoxybenzene are classified with the following hazards:

- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335)

Given these potential hazards, the following PPE and handling guidelines are strongly recommended:

- Eye Protection: Wear safety goggles with side shields.
- Hand Protection: Use chemically resistant gloves.
- Skin and Body Protection: Wear a lab coat or other impervious clothing.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.^{[8][9]}

Storage and Stability

- Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.
[\[8\]](#)[\[9\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents.
[\[9\]](#)

Conclusion

2-Chloro-1-fluoro-3-methoxybenzene (CAS No. 446-60-6) is a strategically important building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a handle for selective functionalization, enabling the construction of complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity, especially in modern cross-coupling reactions, is key to leveraging its full potential. Adherence to strict safety protocols is mandatory for its handling and use in any research or development setting.

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- To cite this document: BenchChem. [2-Chloro-1-fluoro-3-methoxybenzene CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593018#2-chloro-1-fluoro-3-methoxybenzene-cas-number]

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